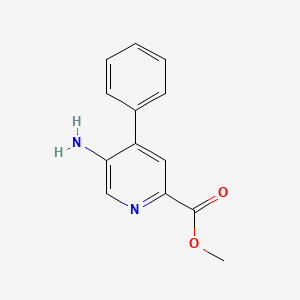

Methyl 5-amino-4-phenylpicolinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 5-amino-4-phenylpyridine-2-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)12-7-10(11(14)8-15-12)9-5-3-2-4-6-9/h2-8H,14H2,1H3 |

InChI Key |

XXNUEEQDMQLZAN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Methyl 5 Amino 4 Phenylpicolinate

The structure of Methyl 5-amino-4-phenylpicolinate incorporates three primary reactive sites: an aromatic amine group on the pyridine (B92270) ring, a methyl ester on the picolinate (B1231196) core, and a C-4 substituted phenyl ring. This arrangement allows for selective modifications at each location, enabling the synthesis of a diverse range of derivatives.

Reactions Involving the Aromatic Amine Functional Group

The amino group at the C-5 position of the pyridine ring is a key site for derivatization, behaving as a typical, albeit slightly deactivated, aromatic amine. Its nucleophilicity allows for the construction of new carbon-nitrogen and nitrogen-heteroatom bonds, which is fundamental for creating chemical analogs with modified properties.

Derivatization for Modifying Chemical Properties and Creating Analogs

The primary amino group is a versatile handle for synthesizing a wide array of derivatives. A common strategy involves condensation reactions with carbonyl compounds to form Schiff bases (imines), which can serve as intermediates for further transformations or as final products themselves. For instance, aromatic amines readily react with aldehydes and ketones to yield imine derivatives. nih.govekb.eg

Another significant derivatization pathway is the construction of fused heterocyclic systems. The 5-amino-picolinate structure is a precursor for synthesizing bicyclic heteroaromatic compounds like imidazopyridines. nih.gov Depending on the reaction partner and conditions, the amino group can participate in cyclization reactions to form five or six-membered rings fused to the parent pyridine core. For example, reactions of 2-aminomethylpyridines or related structures with various reagents can yield imidazo[1,5-a]pyridines. organic-chemistry.orgrsc.orgbeilstein-journals.orgrsc.org The synthesis of 5-amino-4-acylamino-1H-pyrazoles also demonstrates the utility of an amino group in building complex heterocyclic structures. nih.gov

Halogenation reactions can also occur at the amino group or the pyridine ring, as seen in the reaction of 4-aminopyridine (B3432731) with halogens, which can lead to complex charge-transfer complexes or N-halogenated products depending on the specific halogen and reaction conditions. acs.org

N-Alkylation and N-Acylation Reactions

The nucleophilic character of the aromatic amine allows for both N-alkylation and N-acylation, providing pathways to introduce alkyl and acyl substituents, respectively.

N-Alkylation: This modification introduces alkyl groups onto the nitrogen atom. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation and competing N-alkylation of the pyridine ring nitrogen, reductive amination offers a more controlled alternative. This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by reduction.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form amide derivatives. This reaction is generally efficient and provides a stable amide linkage. These acylation reactions are fundamental in peptide synthesis and for modifying the electronic properties of the molecule. A patent describing the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine highlights the manipulation of amino groups on a pyrimidine (B1678525) core. google.com

Table 1: Representative N-Acylation Reactions for Aromatic Amines This table presents generalized conditions based on reactions of similar aromatic amines.

| Acylating Agent | Typical Conditions | Product Type |

|---|---|---|

| Acetyl Chloride | Pyridine or Et3N, CH2Cl2, 0 °C to RT | N-Acetamide |

| Acetic Anhydride | Pyridine, reflux or cat. H2SO4 | N-Acetamide |

| Benzoyl Chloride | 10% aq. NaOH, Schotten-Baumann conditions | N-Benzamide |

| Carboxylic Acid | EDC, HOBt, DMF or CH2Cl2 | N-Acyl Amide |

Modifications at the Picolinate Ester Moiety

The methyl ester group at the C-2 position is another key functional handle, susceptible to various nucleophilic acyl substitution reactions.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: This is a reversible process, often requiring a large excess of water to drive the equilibrium towards the carboxylic acid product. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.comyoutube.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or lithium hydroxide, is used. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of methoxide. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which requires an acidic workup to yield the neutral carboxylic acid. masterorganicchemistry.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.comelsevierpure.com For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 5-amino-4-phenylpicolinate.

Table 2: Conditions for Ester Hydrolysis and Transesterification

| Reaction | Catalyst/Reagent | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2SO4 or HCl | Aqueous solution, heat | 5-Amino-4-phenylpicolinic acid |

| Base-Promoted Hydrolysis | NaOH or LiOH | Aqueous THF or MeOH, RT or heat | Carboxylate salt (acid upon workup) |

| Transesterification | H2SO4 (acid) or NaOR (base) | Excess R-OH (alcohol) as solvent, heat | New Ester (e.g., Ethyl Ester) |

Nucleophilic Additions to the Ester Carbonyl

The ester carbonyl is electrophilic and can be attacked by strong nucleophiles. kinampark.commsu.edu

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol (2-(hydroxymethyl)-4-phenylpyridin-5-amine). This reaction proceeds through an aldehyde intermediate which is further reduced. libretexts.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the isolation of the aldehyde intermediate if the reaction is carried out at low temperatures. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) add twice to the ester to produce a tertiary alcohol, following an initial nucleophilic acyl substitution to form a ketone intermediate which then reacts with a second equivalent of the organometallic reagent. libretexts.org

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The reactivity of the C-4 phenyl ring is significantly influenced by the attached pyridyl substituent. The pyridine ring, being an electron-withdrawing group, deactivates the phenyl ring towards electrophilic aromatic substitution. quimicaorganica.orgaklectures.com

Kinetic studies on the nitration of 4-phenylpyridine (B135609) show that the reaction occurs on the protonated pyridinium (B92312) species in strong acid. rsc.org The powerful electron-withdrawing effect of the pyridinium cation strongly deactivates the phenyl ring and directs incoming electrophiles predominantly to the meta-position. rsc.org The partial rate factors indicate a strong deactivation at all positions, but the meta position is the least deactivated. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation on this compound are expected to be sluggish and yield the 3'-substituted phenyl derivative. Activating the pyridine ring via N-oxide formation can facilitate electrophilic substitution at the 4-position of the pyridine ring itself. quimicaorganica.org

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally not feasible unless the ring is further substituted with strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a suitable leaving group (like a halogen).

Table 3: Expected Products of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | Methyl 5-amino-4-(3-nitrophenyl)picolinate |

| Bromination | Br2, FeBr3 | Methyl 5-amino-4-(3-bromophenyl)picolinate |

| Acylation | CH3COCl, AlCl3 | Methyl 5-amino-4-(3-acetylphenyl)picolinate |

Spectroscopic and Structural Elucidation Techniques in Methyl 5 Amino 4 Phenylpicolinate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Methyl 5-amino-4-phenylpicolinate." One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to determine the precise arrangement of atoms and to assign the stereochemistry and regiochemistry of the molecule. acs.orgresearchgate.netyoutube.com

In the ¹H NMR spectrum, the chemical shifts of the protons provide initial information about their electronic environment. For "this compound," the aromatic protons of the phenyl and picolinate (B1231196) rings would appear in the downfield region, typically between δ 6.0 and 8.5 ppm. The methyl ester protons would exhibit a singlet at approximately δ 3.8-4.0 ppm, while the amino group protons would likely appear as a broad singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield position (around 165-175 ppm). The carbon atoms of the aromatic rings will appear in the range of 110-160 ppm.

Advanced 2D NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons within the phenyl and picolinate ring systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl ring, the picolinate ring, and the methyl ester group. youtube.comucl.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the relative stereochemistry, particularly the rotational conformation of the phenyl group relative to the picolinate ring.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Picolinate H-3 | 7.5 - 8.0 | 120 - 125 |

| Picolinate H-6 | 8.0 - 8.5 | 145 - 150 |

| Phenyl Protons | 7.0 - 7.5 | 125 - 130 (unsubstituted carbons) |

| Amino Protons | 4.0 - 6.0 (broad) | - |

| Methyl Ester Protons | 3.8 - 4.0 | 50 - 55 |

| Picolinate C-2 | - | 150 - 155 |

| Picolinate C-4 | - | 135 - 140 |

| Picolinate C-5 | - | 140 - 145 |

| Ester Carbonyl | - | 165 - 170 |

Note: The above table presents estimated chemical shift ranges based on general principles and data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of "this compound," which in turn confirms its molecular formula. Techniques like Electrospray Ionization (ESI) are commonly employed for such analyses. nih.gov The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to molecular formula confirmation, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. youtube.com Under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the parent molecule breaks into smaller, characteristic fragments.

For "this compound," common fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methyl ester group (-COOCH₃).

Cleavage of the bond between the phenyl and picolinate rings.

Fragmentation of the pyridine (B92270) ring itself.

By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed picture of the molecule's connectivity can be constructed, corroborating the data obtained from NMR spectroscopy. nih.govnih.gov

| Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 229.0977 |

| [M-OCH₃]⁺ | Loss of methoxy group | 198.0766 |

| [M-COOCH₃]⁺ | Loss of methyl ester group | 170.0844 |

| [C₆H₅]⁺ | Phenyl cation | 77.0391 |

Note: The m/z values are calculated for the most abundant isotopes and will be measured with high precision in HRMS.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light in Raman spectroscopy corresponds to the vibrations of specific functional groups. nih.gov

For "this compound," the IR and Raman spectra would exhibit characteristic bands confirming the presence of its key functional groups.

N-H Stretching: The amino group (NH₂) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl group of the methyl ester would produce a strong, sharp absorption band around 1700-1730 cm⁻¹.

C=C and C=N Stretching: The aromatic rings (phenyl and picolinate) would display a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O bond of the ester group would have stretching vibrations in the 1100-1300 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

While a complete vibrational analysis often requires computational modeling, the experimental IR and Raman spectra provide a rapid and effective method for functional group identification. cdnsciencepub.comcdnsciencepub.com

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ester) | 1700 - 1730 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. mdpi.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For "this compound," a single-crystal X-ray diffraction analysis would provide definitive information on:

The bond lengths and angles of the entire molecule.

The planarity of the phenyl and picolinate rings.

The dihedral angle between the phenyl and picolinate rings, which defines the compound's conformation in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.

While no specific crystal structure for "this compound" was found in the searched literature, analysis of related substituted pyridines and picolinates demonstrates the power of this technique in unambiguously confirming molecular structures. mdpi.comresearchgate.netresearchgate.net The Cambridge Crystallographic Data Centre (CCDC) is a primary repository for such data. bondxray.org

Chromatographic and Separation Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any isomers or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. researchgate.netnih.gov

A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would be suitable for analyzing the purity of the compound. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.

In cases where isomeric impurities are present, such as constitutional isomers with different substitution patterns on the phenyl or picolinate rings, HPLC can often be optimized to achieve separation. For chiral compounds, specialized chiral chromatography techniques, using a chiral stationary phase (CSP), are necessary to separate enantiomers. nih.govnih.govntu.edu.sg Although "this compound" is not inherently chiral, derivatives or related chiral analogs would require such methods for enantiomeric resolution.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly for volatile derivatives of the compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Hexane/Isopropanol | UV-Vis | Enantiomeric Separation (if applicable) |

| GC | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometer (MS) | Purity and Impurity Profiling |

Computational Chemistry and Theoretical Investigations of Methyl 5 Amino 4 Phenylpicolinate

Electronic Structure Calculations (e.g., DFT, Ab Initio)

DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for studying this molecule, offering a balance between computational cost and accuracy. These calculations can reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), while more computationally intensive, can provide even more accurate results for electron correlation effects, which are important for understanding non-covalent interactions within the molecule and with its environment.

Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Electronic Properties of Methyl 5-amino-4-phenylpicolinate*

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -850.123 Hartrees |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a crucial role in mapping out potential reaction pathways for molecules like this compound. For instance, the amino group and the pyridine (B92270) nitrogen can participate in various reactions, such as electrophilic substitution or metal-catalyzed cross-coupling reactions.

Computational methods can be used to model the entire reaction coordinate, from reactants to products, through the transition state. By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined. This information is invaluable for predicting reaction rates and understanding the factors that control selectivity. For example, the N-acylation of the amino group could be modeled to understand its reactivity compared to the pyridine nitrogen.

Table 2: Hypothetical Activation Energies for a Postulated Reaction of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

| N-Acylation (Amino Group) | TS1 | 15.2 |

| N-Alkylation (Pyridine) | TS2 | 20.5 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond connecting the phenyl and pyridine rings, and the C-O bond of the ester group, gives rise to multiple conformers.

Conformational analysis, typically performed using molecular mechanics or DFT, can identify the most stable low-energy conformers. This is crucial as the biological activity or material properties of a molecule are often dictated by its preferred shape.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and reveal how the molecule flexes and adapts to its environment. This is particularly important for understanding how it might interact with a biological target like a protein binding site.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predicted shifts, when compared to experimental data, can help confirm the proposed structure and assign the observed signals to specific atoms in the molecule. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C-H vibrations. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental spectra. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (Amino H) | 5.2 ppm | 5.1 ppm |

| ¹³C NMR (Carbonyl C) | 168.0 ppm | 167.5 ppm |

| IR (C=O Stretch) | 1735 cm⁻¹ | 1720 cm⁻¹ |

| IR (N-H Stretch) | 3450, 3350 cm⁻¹ | 3430, 3335 cm⁻¹ |

Quantum Chemical Studies on Aromaticity and Reactivity Indices

The pyridine ring in this compound is aromatic, a property that significantly influences its stability and reactivity. Quantum chemical methods can quantify this aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding; a negative value indicates aromaticity.

Reactivity indices, derived from DFT calculations, can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The Fukui function, for example, indicates the change in electron density at a given point in the molecule upon the addition or removal of an electron. This can highlight which atoms are most susceptible to attack, providing a theoretical basis for understanding the molecule's chemical behavior. For this compound, these indices could predict the relative reactivity of the different positions on the pyridine and phenyl rings.

Methyl 5 Amino 4 Phenylpicolinate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

There is a lack of available research demonstrating the use of methyl 5-amino-4-phenylpicolinate as a direct precursor for the synthesis of complex heterocyclic systems. The strategic placement of the amino and ester groups on the pyridine (B92270) ring could theoretically facilitate annulation reactions to form fused bicyclic or polycyclic heteroaromatic compounds. However, specific examples and detailed methodologies are not present in published studies.

Role in Multistep Total Synthesis of Natural Products or Target Molecules

An examination of the literature did not yield any instances of this compound being employed as a key intermediate or building block in the multistep total synthesis of natural products or other complex target molecules. Its potential contribution to the convergent or linear synthesis of biologically active compounds remains to be explored.

Development as a Ligand in Catalysis

The development and application of this compound as a ligand in transition metal catalysis is not documented in scientific publications. The nitrogen atom of the pyridine ring and the amino group offer potential coordination sites for metal centers, suggesting that its derivatives could be investigated as ligands for various catalytic transformations. However, no studies detailing the synthesis of such metal complexes or their catalytic activity have been reported.

Scaffold for Combinatorial Library Generation

The use of this compound as a central scaffold for the generation of combinatorial libraries is another area where research is absent. The functional groups on the molecule provide handles for parallel synthesis and the introduction of molecular diversity, which are key principles in the generation of compound libraries for high-throughput screening. Nevertheless, no literature is available that describes its use for this purpose.

Emerging Trends and Future Research Directions for Methyl 5 Amino 4 Phenylpicolinate

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly becoming a cornerstone of modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of polysubstituted aromatic compounds like Methyl 5-amino-4-phenylpicolinate, this translates into a shift away from traditional, often harsh, reaction conditions.

Future research will likely focus on developing synthetic pathways that adhere to these principles. This includes the use of environmentally benign solvents, such as water or room temperature ionic liquids, which can also act as catalysts. researchgate.net One-pot, multi-component reactions are another key area of development, as they streamline synthetic processes, reduce the need for intermediate purification steps, and improve atom economy. researchgate.netnih.gov For instance, the synthesis of functionalized pyridines has been achieved through multi-component domino reactions using recyclable metal Lewis acid catalysts. researchgate.net Similarly, the synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine derivatives has been accomplished via a one-pot, three-component condensation, highlighting a green approach that could be adapted for picolinate (B1231196) synthesis. researchgate.net

The use of nanoporous heterogeneous catalysts, such as metal-organic frameworks (MOFs), presents a promising avenue for the synthesis of picolinates under mild conditions. nih.govrsc.org These catalysts offer high thermal stability, large surface area, and the potential for recyclability, making them a sustainable choice. researchgate.netnih.gov For example, a novel nanoporous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of picolinate derivatives at ambient temperatures. nih.govrsc.org

Future research directions in the green synthesis of this compound could explore:

Catalyst-free reactions under solvent-free conditions or in aqueous media.

The use of microwave irradiation to accelerate reaction times and improve yields. scielo.br

Development of biocatalytic methods, employing enzymes to perform specific transformations with high selectivity and under mild conditions.

Application of Machine Learning and AI in Synthetic Route Design

Retrosynthetic Analysis: AI platforms like Synthia (formerly Chematica) and IBM's RXN for Chemistry can propose multiple disconnection strategies, helping chemists to identify the most efficient and cost-effective synthetic routes from available starting materials. jrfglobal.com These tools can navigate the complex web of possible reactions, a task that is often challenging for human chemists. chemistryviews.org

Reaction Prediction and Optimization: Machine learning models can predict the success and yield of a chemical reaction based on the reactants, reagents, and conditions. jrfglobal.com This predictive power is enhanced by training the models on diverse and high-quality reaction data. cas.org For example, ML models have been developed to predict the optimal solvent for a given organic reaction, a critical factor for achieving sustainable and selective synthesis. ibm.com

Novelty in Synthesis: By enriching training datasets with a wide range of reaction types, including those that are less common, AI models can be encouraged to propose more novel and innovative synthetic routes that a chemist might not have considered. cas.org

Exploration of Photoredox and Electrochemistry in Functionalization

Photoredox catalysis and electrochemistry have emerged as powerful tools for the selective functionalization of C-H bonds, offering mild and efficient alternatives to traditional methods. nih.govacs.org These techniques are particularly relevant for the synthesis and modification of heterocyclic compounds like pyridines.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide range of chemical transformations. nih.govacs.org This approach has been successfully applied to the C-H functionalization of pyridines, allowing for the introduction of various functional groups. nih.govacs.org For instance, photoredox catalysis can be used for the alkylation and arylation of unactivated C-H bonds, providing a direct method for modifying the pyridine (B92270) core. acs.org The combination of photoredox catalysis with other catalytic systems, such as transition metal catalysis, can further expand the scope of possible transformations. uni-regensburg.de

Electrochemistry offers another sustainable approach to organic synthesis, using electricity to drive redox reactions. Electrochemical methods can generate reactive species under mild conditions, often without the need for stoichiometric reagents. rsc.org This has been demonstrated in the synthesis of functionalized imidazo[1,5-a]pyridines, where an electrochemical process was used to generate a cyanating agent in situ. rsc.org

For this compound, these technologies could be explored for:

Late-stage functionalization: Modifying the core structure of the molecule to create analogues with different properties. This is particularly valuable in drug discovery and materials science.

Novel bond formations: Accessing new chemical space by enabling reactions that are not feasible with traditional thermal methods.

Greener Synthesis: Reducing the reliance on harsh reagents and high temperatures, leading to more sustainable manufacturing processes.

A significant challenge in pyridine functionalization is controlling the regioselectivity, especially at the meta-position. innovations-report.comuni-muenster.de Recent breakthroughs have shown that temporary dearomatization of the pyridine ring can reverse its electronic properties, allowing for selective functionalization at the meta-position. innovations-report.comuni-muenster.de This strategy, combined with photoredox or electrochemical methods, could unlock new avenues for modifying the picolinate scaffold.

Advanced Analytical Characterization Methodologies

As synthetic methods become more sophisticated, the need for advanced analytical techniques to fully characterize the resulting molecules becomes paramount. For this compound and its derivatives, a combination of spectroscopic and spectrometric methods is essential for unambiguous structure elucidation and purity assessment.

Future research will likely leverage a suite of advanced analytical techniques, including:

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule and its potential metabolites or degradation products. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for assigning the complex proton and carbon signals of the substituted pyridine ring.

X-ray Crystallography: To determine the three-dimensional structure of the molecule in the solid state, providing definitive proof of its stereochemistry and conformation. researchgate.netnih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, MS) will be essential for purification and purity analysis. researchgate.net The development of new stationary phases and mobile phases can improve the separation of closely related compounds. researchgate.net

Computational Methods: Density Functional Theory (DFT) calculations can be used in conjunction with experimental data to predict spectroscopic properties and understand the electronic structure of the molecule. nih.govnih.gov

The development of efficient analytical methods for picolinate ion measurements in complex aqueous solutions is also an area of interest, which could be relevant for environmental or biological studies. researchgate.net

Unexplored Chemical Reactivity and Novel Transformations

The rich electronic nature of the substituted pyridine ring in this compound suggests a wide range of unexplored chemical reactivity. The presence of multiple functional groups—an amino group, a phenyl group, and a methyl ester—provides numerous handles for further chemical modification.

Future research could focus on exploring novel transformations, such as:

C-H Functionalization: Direct functionalization of the C-H bonds on both the pyridine and phenyl rings could lead to the rapid generation of a library of analogues.

Cross-Coupling Reactions: Utilizing the amino group or a derivatized form as a handle for cross-coupling reactions to introduce new substituents.

Cyclization Reactions: The amino and ester groups could be used as precursors for the construction of fused heterocyclic systems, leading to more complex molecular architectures.

Deconstruction-Functionalization Reactions: Intriguing reactions that involve the reorganization of the heterocyclic framework could lead to the synthesis of entirely new classes of compounds.

The development of novel picolinic acid derivatives as potential herbicides, where the picolinic acid scaffold is modified with different aryl-substituted pyrazoles, demonstrates the potential for discovering new applications through structural modification. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.